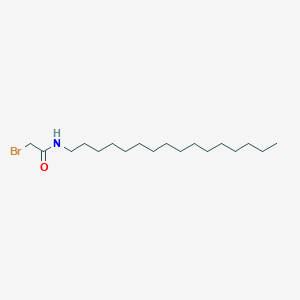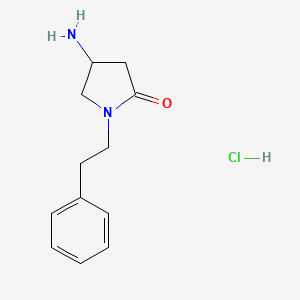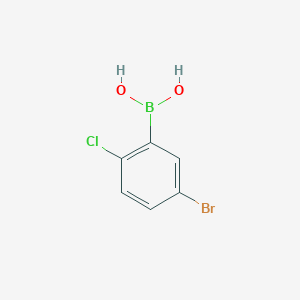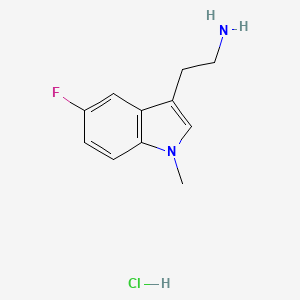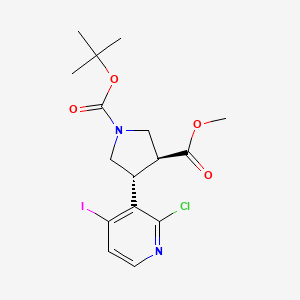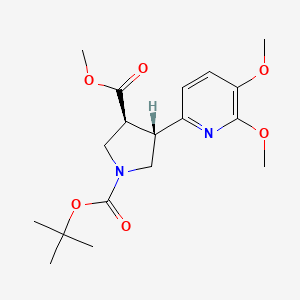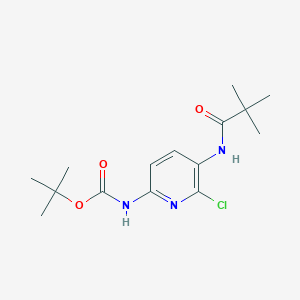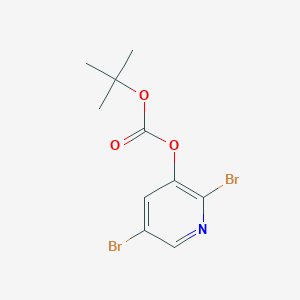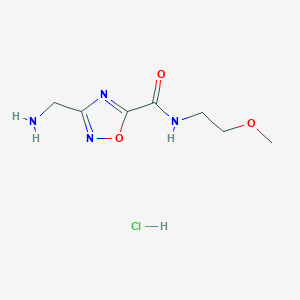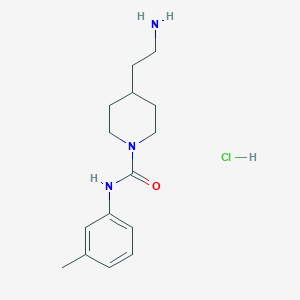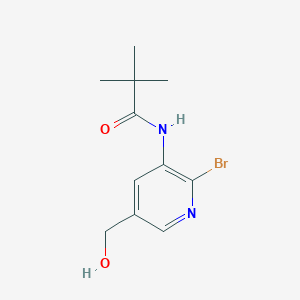
2-(哌啶-4-基)-1,2,3,4-四氢异喹啉二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine-containing compounds typically includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, N,N-Dimethyl-2-(4-piperidinyl)acetamide dihydrochloride has a molecular weight of 243.17 .科学研究应用
药物化合物的合成
该化合物是合成各种药物的关键中间体。 它的哌啶部分是许多药物的常见特征,有助于它们的药理作用 。该化合物的多功能性允许开发具有潜在治疗效果的新型药物。
对映体富集哌啶的开发
该化合物用于合成对映体富集的哌啶,这对于创建具有特定手性特性的药物很重要 。这对制药行业至关重要,因为药物的手性会显着影响其功效和安全性。
生物活性研究
研究人员利用该化合物研究其生物活性,包括其作为神经递质调节剂的潜力。 这可以导致发现治疗神经系统疾病的新方法 .
化学反应和催化
在化学领域,该化合物被用于各种化学反应中,并用作催化剂。 它可用于促进环化、环加成和多组分反应,这些反应是有机合成的基本过程 .
安全和危害
未来方向
作用机制
Target of Action
The primary target of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride is the soluble epoxide hydrolase (sEH) . sEH is an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, it stabilizes endogenous EETs, thereby potentially providing therapeutic benefits for the treatment of pain and inflammatory diseases .
Biochemical Pathways
The inhibition of sEH leads to the stabilization of EETs, which are anti-inflammatory mediators . Normally, sEH metabolizes EETs into dihydroxyeicosatrienoic acids, which are much less biologically active . By inhibiting this conversion, the compound increases the levels of EETs, enhancing their anti-inflammatory effects .
Pharmacokinetics
It is noted that many potent seh inhibitors (sehi) have been developed, but many contain highly lipophilic substituents limiting their availability
Result of Action
The result of the compound’s action is the potent inhibition of sEH, leading to an increase in the levels of EETs . This can result in anti-inflammatory effects, which may be beneficial in the treatment of pain and inflammatory diseases .
生化分析
Biochemical Properties
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been found to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The compound can also bind to certain receptors, influencing their activity and modulating biochemical pathways. These interactions are essential for understanding the compound’s potential therapeutic effects and its role in cellular processes .
Cellular Effects
The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis. These cellular effects are critical for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, the compound may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular function. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in therapeutic applications .
Metabolic Pathways
2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyzes its metabolism. The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments. Understanding its transport and distribution is essential for determining its therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall activity. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and its potential therapeutic applications .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride involves the condensation of 4-piperidone with 1,2,3,4-tetrahydroisoquinoline followed by reduction and salt formation.", "Starting Materials": [ "4-piperidone", "1,2,3,4-tetrahydroisoquinoline", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "4-piperidone is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride to form 2-(4-Piperidinyl)-1,2,3,4-tetrahydroisoquinoline.", "The resulting compound is then reduced using sodium borohydride to form the corresponding dihydrochloride salt.", "The dihydrochloride salt is obtained by reacting the free base with hydrochloric acid." ] } | |
CAS 编号 |
871113-10-9 |
分子式 |
C21H13NO5 |
分子量 |
359.3 g/mol |
IUPAC 名称 |
phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |
InChI 键 |
SBRVAJYGPXKZGQ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



